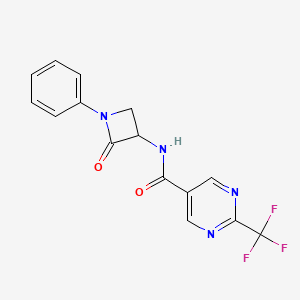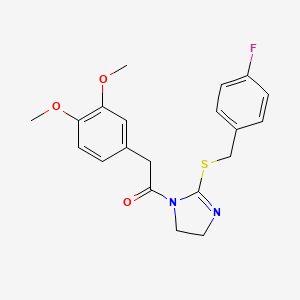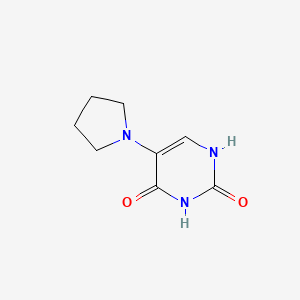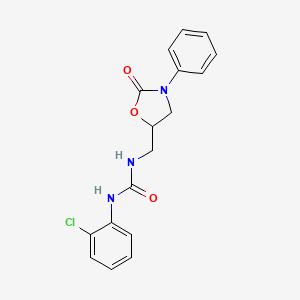
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide, commonly referred to as AZD-6738, is a potent and selective inhibitor of the DNA damage response enzyme ATR (Ataxia Telangiectasia and Rad3-related). It has been extensively studied for its potential use in cancer treatment and as a tool for understanding DNA damage response pathways.
Mecanismo De Acción
AZD-6738 inhibits ATR by binding to the ATP-binding site of the enzyme, preventing its activity. ATR is responsible for detecting DNA damage and initiating the DNA damage response pathway, which includes DNA repair, cell cycle arrest, and apoptosis. Inhibition of ATR prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage.
Biochemical and Physiological Effects:
AZD-6738 has been shown to selectively inhibit ATR activity in cancer cells, leading to increased sensitivity to DNA-damaging agents. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, AZD-6738 has demonstrated efficacy in a variety of cancer types, including breast, lung, and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AZD-6738 in lab experiments is its selectivity for ATR, which allows for specific targeting of the DNA damage response pathway. However, its potency and specificity may also make it difficult to use in certain experiments. Additionally, the complex synthesis method and limited availability of the compound may limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on AZD-6738. One area of interest is the development of combination therapies using AZD-6738 and other DNA-damaging agents. Additionally, further studies are needed to determine the optimal dosing and scheduling of AZD-6738 in combination therapy. Finally, the potential use of AZD-6738 in other DNA damage response-related diseases, such as neurodegenerative disorders, is an area of ongoing research.
Métodos De Síntesis
AZD-6738 is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method is complex and involves several purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper.
Aplicaciones Científicas De Investigación
AZD-6738 has been extensively studied for its potential use in cancer treatment. ATR is a key enzyme in the DNA damage response pathway, which is critical for maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, making AZD-6738 a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)14-19-6-9(7-20-14)12(23)21-11-8-22(13(11)24)10-4-2-1-3-5-10/h1-7,11H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVEYRCVYXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=C(N=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)
![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)
![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)